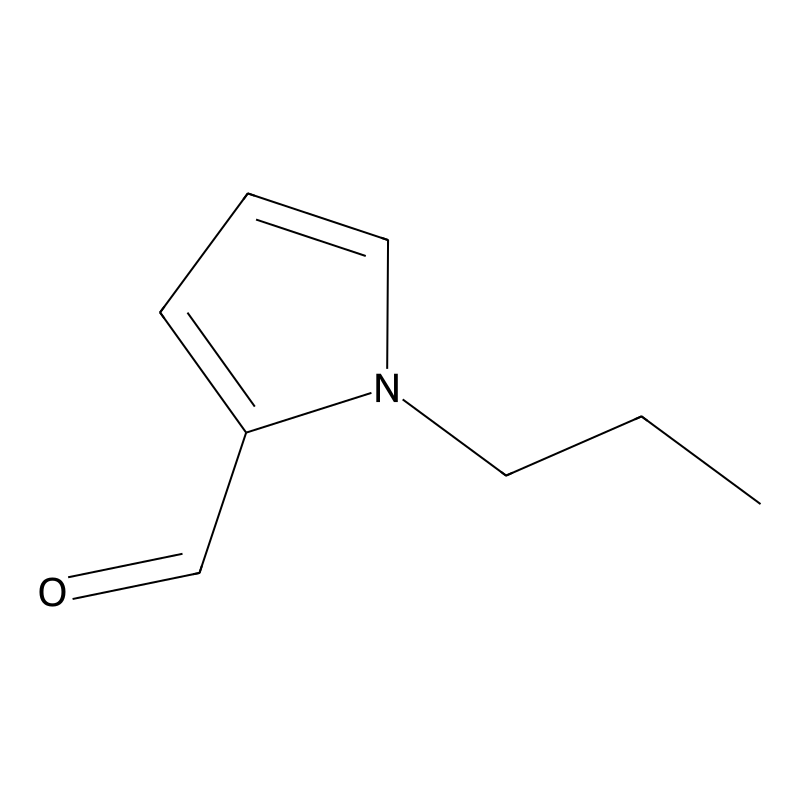

1-propyl-1H-pyrrole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-propyl-1H-pyrrole-2-carbaldehyde, also known as propionyl pyrrole-2-carboxaldehyde, is an organic compound containing a pyrrole ring and an aldehyde functional group. It is used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals and functional materials.

For example, a research article describes the use of 1-propyl-1H-pyrrole-2-carbaldehyde in the synthesis of novel pyrrole-based derivatives with potential anticonvulsant activity. Source: European Journal of Medicinal Chemistry:

Coordination Chemistry

-propyl-1H-pyrrole-2-carbaldehyde can act as a ligand, forming coordination complexes with metal ions. These complexes can have various applications in catalysis, materials science, and medicinal chemistry.

For instance, a study explores the use of 1-propyl-1H-pyrrole-2-carbaldehyde in the preparation of copper(II) complexes with potential antibacterial activity. Source: Journal of Inorganic Biochemistry:

1-Propyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole compound characterized by a propyl group attached to the nitrogen atom of the pyrrole ring and an aldehyde functional group at the second position. This compound is notable for its unique structure, which influences its chemical reactivity and biological properties. Pyrroles are five-membered heterocyclic compounds containing nitrogen, and their derivatives are widely studied due to their relevance in pharmaceuticals and organic synthesis.

- Condensation Reactions: It can react with hydroxylamine to form oximes, which has been studied using quantum-chemical methods to elucidate the reaction mechanism.

- Nucleophilic Additions: The aldehyde group is susceptible to nucleophilic attack, allowing for further functionalization.

- Cyclization Reactions: The compound can undergo cyclization under specific conditions, leading to the formation of more complex structures.

Several methods exist for synthesizing 1-propyl-1H-pyrrole-2-carbaldehyde:

- Knorr Pyrrole Synthesis: This classical method involves the condensation of 1,4-dicarbonyl compounds with primary amines, which can be adapted to incorporate a propyl group.

- Formylation Reactions: The introduction of the formyl group can be achieved via Vilsmeier-Haack reaction or other formylation techniques tailored for pyrrole derivatives .

- Alkylation Reactions: Selective alkylation methods can be employed to introduce the propyl group onto the pyrrole nitrogen .

1-Propyl-1H-pyrrole-2-carbaldehyde finds applications in various fields:

- Pharmaceutical Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development.

- Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Pyrrole derivatives are explored for their conductive properties in polymer applications.

Interaction studies involving 1-propyl-1H-pyrrole-2-carbaldehyde primarily focus on its reactivity with nucleophiles such as amines and alcohols. These studies help understand how this compound can be utilized in synthetic pathways and its potential role in biological systems. Quantum chemical calculations have been employed to predict reaction mechanisms and stability of products formed during these interactions.

Several compounds share structural similarities with 1-propyl-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Methyl group instead of propyl | Different steric effects influencing reactivity |

| 2-Pyrrolidinone | Saturated derivative of pyrrole | Exhibits different solubility and stability |

| 3-Pyrrolin | Unsaturated derivative | Potentially different biological activities |

| 5-(Hydroxymethyl)-pyrrole | Hydroxymethyl substitution | Increased polarity and potential hydrogen bonding |

| 4-Acetylpyrrole | Acetyl group at position four | Altered electronic properties affecting reactivity |

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their structure, making them valuable in different research contexts.